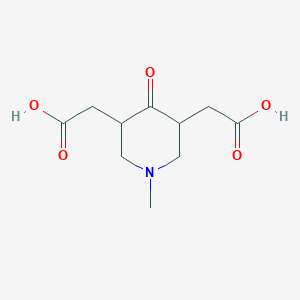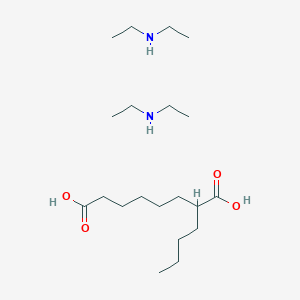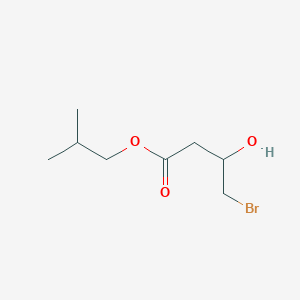
2-Methylpropyl 4-bromo-3-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropyl 4-bromo-3-hydroxybutanoate is an organic compound that features a bromine atom, a hydroxyl group, and a butanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 4-bromo-3-hydroxybutanoate can be achieved through several methods. One common approach involves the reduction of methyl 4-bromo-3-oxobutyrate using specific enzymes. For instance, the reduction can be catalyzed by Penicillium citrinum β-keto ester reductase and Leifsonia sp. alcohol dehydrogenase, which convert methyl 4-bromo-3-oxobutyrate to methyl (S)-4-bromo-3-hydroxybutyrate with high optical purity .
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes using engineered Escherichia coli transformants. These processes are designed to enhance the thermostability and enantioselectivity of the enzymes involved, making the production more efficient and suitable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpropyl 4-bromo-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used to replace the bromine atom.
Major Products
Oxidation: The major product is 2-Methylpropyl 4-bromo-3-oxobutanoate.
Reduction: The major product is 2-Methylpropyl 4-bromo-3-hydroxybutanol.
Substitution: The major products depend on the nucleophile used, such as 2-Methylpropyl 4-azido-3-hydroxybutanoate or 2-Methylpropyl 4-cyano-3-hydroxybutanoate.
Applications De Recherche Scientifique
2-Methylpropyl 4-bromo-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly statins.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Methylpropyl 4-bromo-3-hydroxybutanoate involves its interaction with specific enzymes and molecular targets. For example, in the reduction process, the compound acts as a substrate for β-keto ester reductase and alcohol dehydrogenase, which catalyze the conversion to its hydroxy form
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-hydroxybutanoate: Similar in structure but contains a chlorine atom instead of bromine.
4-Fluoro-3-hydroxybutanoate: Contains a fluorine atom instead of bromine.
4-Iodo-3-hydroxybutanoate: Contains an iodine atom instead of bromine.
Uniqueness
2-Methylpropyl 4-bromo-3-hydroxybutanoate is unique due to its bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing effects influence the compound’s chemical behavior, making it suitable for specific synthetic applications and biological interactions.
Propriétés
Numéro CAS |
828276-61-5 |
|---|---|
Formule moléculaire |
C8H15BrO3 |
Poids moléculaire |
239.11 g/mol |
Nom IUPAC |
2-methylpropyl 4-bromo-3-hydroxybutanoate |
InChI |
InChI=1S/C8H15BrO3/c1-6(2)5-12-8(11)3-7(10)4-9/h6-7,10H,3-5H2,1-2H3 |
Clé InChI |
YESMJJJASVCVPM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)CC(CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl-](/img/structure/B14217562.png)
![2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14217569.png)
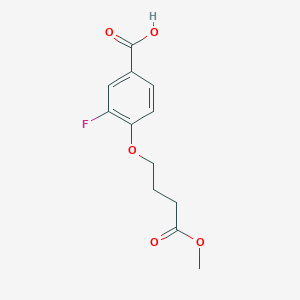
![N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14217582.png)
![N-[(1S)-2-Cyclohexyl-1-(pyridin-2-yl)ethyl]-6-methyl-1,3-benzoxazol-2-amine](/img/structure/B14217586.png)
![2,5,8-Triazaspiro[3.5]nonane](/img/structure/B14217594.png)
![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole](/img/structure/B14217598.png)
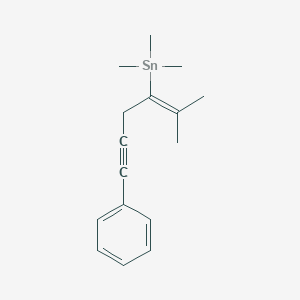
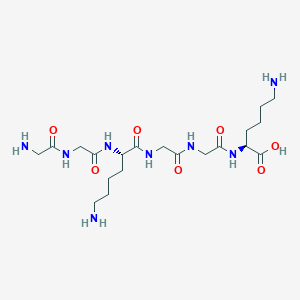
![Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B14217613.png)
![3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid](/img/structure/B14217622.png)
